molecular formula C7H8N2O2 B1289054 5-Amino-6-methylpyridine-3-carboxylic acid CAS No. 91978-75-5

5-Amino-6-methylpyridine-3-carboxylic acid

Cat. No. B1289054
CAS RN: 91978-75-5
M. Wt: 152.15 g/mol
InChI Key: KDQUXBVINRXSSD-UHFFFAOYSA-N
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Description

The compound 5-Amino-6-methylpyridine-3-carboxylic acid is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 5-Amino-6-methylpyridine-3-carboxylic acid, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related pyridine derivatives involves various strategies, including nucleophilic substitution and electrocatalytic carboxylation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a multi-step process starting with methyl 2,6-difluoropyridine-3-carboxylate and methylamine, followed by regioselective reactions and bromination to yield the final product . Similarly, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid leads to the formation of 6-aminonicotinic acid, showcasing a method that could potentially be adapted for the synthesis of 5-Amino-6-methylpyridine-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is influenced by the substituents on the pyridine ring. Co-crystallization studies of substituted salicylic acids with 4-aminopyridine reveal diverse supramolecular synthons and the influence of proton transfer from the carboxyl group to the pyridine nitrogen . This information suggests that the molecular structure of 5-Amino-6-methylpyridine-3-carboxylic acid would also be characterized by its ability to form hydrogen bonds and engage in proton transfer, affecting its crystalline structure and interactions.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is largely dependent on the functional groups attached to the pyridine ring. The synthesis of mono-, bis-, and tris-tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid demonstrates the versatility of these compounds in forming complex structures through nucleophilic substitution and carboalkoxylation reactions . These reactions are relevant to understanding the chemical behavior of 5-Amino-6-methylpyridine-3-carboxylic acid, as it may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure and the nature of their substituents. While the papers provided do not directly report on the properties of 5-Amino-6-methylpyridine-3-carboxylic acid, the synthesis and structural analysis of related compounds suggest that it would exhibit properties typical of aromatic amines and carboxylic acids, including the ability to form salts and participate in acid-base reactions .

Scientific Research Applications

  • Application in Medicinal Chemistry

    • Summary of the Application : 5-Amino-6-methylpyridine-3-carboxylic acid is used in the synthesis of novel pyridine derivatives via Suzuki Cross-Coupling Reaction . These derivatives have potential applications in medicinal chemistry .
    • Methods of Application : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .
    • Results or Outcomes : The reaction resulted in the production of novel pyridine derivatives in moderate to good yield .
  • Application in Organic Chemistry Studies

    • Summary of the Application : Methyl 5-amino-6-methylpyridine-3-carboxylic acid is used in various applications including drug synthesis, pharmaceutical research, and organic chemistry studies.
    • Results or Outcomes : The outcomes of these applications are not specified in the source.
  • Application in Coordination Chemistry

    • Summary of the Application : 6-Methylpyridine-3-carboxylic acid is used in the synthesis of coordination complexes .
    • Methods of Application : The synthesis involves the reaction of 6-methylpyridine-3-carboxylic acid with nickel to form a coordination complex .
    • Results or Outcomes : The resulting complex was structurally characterized using X-ray single crystal analysis .
  • Application in Microbial Degradation

    • Summary of the Application : Pyridine derivatives, including pyridine carboxylic acids, are important in microbial degradation processes . They occur largely as a result of human activities and can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Application in Multi-component Synthesis

    • Summary of the Application : Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
    • Methods of Application : The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
    • Results or Outcomes : The reaction produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
  • Application in Staining Biological Cells

    • Summary of the Application : 2-Chloro-6-methylpyridine-3-carboxylic acid is used in the synthesis of a compound required for the preparation of a europium complex for staining the nucleolus of NIH 3T3, HeLa, and HDF cells .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • Application in Quantum Mechanical Investigations and Biological Activities

    • Summary of the Application : The efficient synthesis of a series of novel pyridine derivatives via palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been described . These novel pyridine derivatives have potential applications in quantum mechanical investigations and biological activities .
    • Methods of Application : The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction .
    • Results or Outcomes : The reaction resulted in the production of novel pyridine derivatives in moderate to good yield .
  • Application in Synthesis of Coordination Complexes

    • Summary of the Application : 6-Methylpyridine-3-carboxylic acid is used in the synthesis of coordination complexes .
    • Methods of Application : The synthesis involves the reaction of 6-methylpyridine-3-carboxylic acid with nickel to form a coordination complex .
    • Results or Outcomes : The resulting complex was structurally characterized using X-ray single crystal analysis .

properties

IUPAC Name

5-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQUXBVINRXSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621432
Record name 5-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-methylpyridine-3-carboxylic acid

CAS RN

91978-75-5
Record name 5-Amino-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a round-bottom flask, was placed a solution of methyl 5-amino-6-methylnicotinate (5.00 g, 30.1 mmol, 1.00 equiv) and sodium hydroxide (20 g) in MeOH/H2O (80/200 mL). The resulting solution was heated at reflux overnight. After cooling to ambient temperature, the methanol was removed under reduced pressure. The pH of the remaining aqueous phase was adjusted to 4 with aqueous hydrogen chloride (2 M). The resulting mixture was then concentrated under reduced pressure to yield 5.00 g (crude) of the title compound as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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